(2-Bromo-3-iodophenyl)methanol

Medicinal Chemistry Oncology MCL-1 Inhibitors

(2-Bromo-3-iodophenyl)methanol (CAS 1261571-03-2), also referred to as 2-bromo-3-iodobenzyl alcohol, is a halogenated benzyl alcohol derivative with the molecular formula C₇H₆BrIO and a molecular weight of 312.93 g/mol. It belongs to the benzyl alcohols class within the broader benzenoids superclass.

Molecular Formula C7H6BrIO
Molecular Weight 312.932
CAS No. 1261571-03-2
Cat. No. B1148597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-3-iodophenyl)methanol
CAS1261571-03-2
Molecular FormulaC7H6BrIO
Molecular Weight312.932
Structural Identifiers
SMILESC1=CC(=C(C(=C1)I)Br)CO
InChIInChI=1S/C7H6BrIO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2
InChIKeyPRQUJNCOMDYCMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Bromo-3-iodophenyl)methanol (CAS 1261571-03-2) Procurement Guide: Key Properties and Strategic Value


(2-Bromo-3-iodophenyl)methanol (CAS 1261571-03-2), also referred to as 2-bromo-3-iodobenzyl alcohol, is a halogenated benzyl alcohol derivative with the molecular formula C₇H₆BrIO and a molecular weight of 312.93 g/mol [1]. It belongs to the benzyl alcohols class within the broader benzenoids superclass . The compound is characterized by the presence of both bromine and iodine substituents on the aromatic ring, a structural feature that imparts orthogonal reactivity profiles in metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings . It is typically supplied as a solid with a purity specification of ≥95% . Its primary utility is as a versatile building block in organic synthesis, particularly in medicinal chemistry and pharmaceutical development .

(2-Bromo-3-iodophenyl)methanol: Why Generic or Isomeric Substitution Fails


The substitution pattern on the aromatic ring is a critical determinant of reactivity and synthetic utility in halogenated benzyl alcohols. (2-Bromo-3-iodophenyl)methanol cannot be substituted with other positional isomers, such as (2-Bromo-5-iodophenyl)methanol (CAS 946525-30-0) or (3-Bromo-2-iodophenyl)methanol, without altering its chemical behavior and application outcomes. The 2-bromo-3-iodo substitution pattern establishes a specific electronic and steric environment that is essential for achieving the chemoselectivity required in sequential cross-coupling reactions . Furthermore, this specific isomer is the documented key intermediate in the patented synthesis of macrocyclic MCL-1 inhibitors [1]. Using an alternative isomer would necessitate a complete redesign of the synthetic route, introduce unverified selectivity challenges, and ultimately fail to produce the intended molecular architecture, making such substitutions both scientifically and economically unsound [2].

(2-Bromo-3-iodophenyl)methanol: Quantifiable Evidence for Strategic Procurement


Documented Intermediate in MCL-1 Inhibitor Synthesis with High Conversion Efficiency

(2-Bromo-3-iodophenyl)methanol is explicitly documented as a precursor to 2-bromo-3-iodobenzaldehyde, a key intermediate in the synthesis of macrocyclic indole derivatives functioning as MCL-1 inhibitors. The oxidation reaction using manganese(IV) oxide in dichloromethane proceeds with a quantified yield of 91%, demonstrating its reliable conversion efficiency to the corresponding aldehyde [1]. This is a critical differentiation point, as the positional isomer (2-Bromo-5-iodophenyl)methanol (CAS 946525-30-0) is not referenced in the same patent literature and follows a different synthetic lineage, typically being derived from 2-bromo-5-iodobenzoic acid [2].

Medicinal Chemistry Oncology MCL-1 Inhibitors

Orthogonal Halogen Reactivity Enables Programmable Sequential Cross-Coupling

The compound features a 2-bromo-3-iodo substitution pattern. This specific arrangement is designed to exploit the differential reactivity of aryl halides, where the C(sp²)–I bond is significantly more reactive in oxidative addition with Pd(0) catalysts than the C(sp²)–Br bond . This allows for the selective, sequential functionalization of the molecule: the iodine can be targeted in a first coupling step (e.g., Suzuki or Sonogashira), while the bromine remains intact for a subsequent, orthogonal transformation . This programmed reactivity is a strategic advantage over mono-halogenated benzyl alcohols, which offer only a single coupling site, and over other positional isomers where the relative reactivity of the halogens may be influenced by different steric and electronic environments .

Organic Synthesis Cross-Coupling Chemoselectivity

Differentiated Physicochemical and Solid-State Properties Versus a Key Isomer

Physicochemical properties are critical for handling, storage, and process development. (2-Bromo-3-iodophenyl)methanol (CAS 1261571-03-2) and its positional isomer (2-Bromo-5-iodophenyl)methanol (CAS 946525-30-0) exhibit quantifiable differences. The target compound has a predicted boiling point of 351.3±27.0 °C and a predicted pKa of 13.93±0.10 . In contrast, the 2-bromo-5-iodo isomer has a lower predicted boiling point of 343.3±32.0 °C, a lower predicted pKa of 13.67±0.10, and a defined melting point of 112-116°C [1]. These differences confirm that they are distinct solid-state entities, which can impact purification protocols (e.g., recrystallization) and long-term storage stability .

Physical Chemistry Process Chemistry Formulation

High Chemical Purity Confirmed by Independent Vendor Analytics

Procurement decisions rely on verifiable purity. Multiple reputable vendors supply (2-Bromo-3-iodophenyl)methanol with high purity specifications. Bidepharm supplies the compound with a standard purity of 98% and provides batch-specific QC data including NMR, HPLC, and GC analyses . Aladdin Scientific also offers the compound at ≥98% purity . This consistency across major suppliers provides a quantifiable baseline for quality, which is crucial for reproducible research and process chemistry. This level of analytical rigor is not uniformly available for all custom-synthesized or rare positional isomers, giving this compound a procurement advantage in terms of quality assurance and supply chain reliability.

Quality Control Analytical Chemistry Procurement

(2-Bromo-3-iodophenyl)methanol: Evidence-Based Research and Industrial Application Scenarios


Synthesis of Macrocyclic MCL-1 Inhibitors for Oncology Drug Discovery

This compound is the optimal choice as a precursor for synthesizing 2-bromo-3-iodobenzaldehyde, a key building block in the patented synthesis of macrocyclic indole MCL-1 inhibitors. Its documented 91% oxidation yield ensures an efficient entry into the synthetic sequence, making it a critical procurement item for oncology drug discovery programs targeting MCL-1 [1].

Sequential Cross-Coupling for Complex Molecular Scaffold Construction

In medicinal chemistry programs requiring the rapid exploration of structure-activity relationships (SAR) around a benzyl alcohol core, this compound's orthogonal bromo- and iodo- substituents are essential. They enable a programmable, two-step diversification strategy via chemoselective cross-couplings (e.g., Suzuki then Sonogashira), which is not possible with mono-halogenated benzyl alcohols. This capability supports the efficient construction of complex, functionalized molecular libraries .

Synthesis of Functionalized Heterocycles and Advanced Materials

The compound is a versatile starting material for synthesizing heterocyclic systems and advanced organic materials. The benzyl alcohol group can be oxidized to an aldehyde or carboxylic acid or used in etherification/esterification reactions, providing additional vectors for molecular diversification. Its use in the one-pot synthesis of six-membered cyclic iodonium salts further exemplifies its utility in constructing unique molecular architectures for materials science applications [2].

Technical Documentation Hub

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